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Methyl 5-bromo-1H-pyrazole-3-carboxylate

Cat. No.: B578490
CAS No.: 1328893-17-9
M. Wt: 205.011
InChI Key: RLDJSZKPUPTTNO-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffold in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of heterocyclic chemistry. Its unique structural and electronic properties have made it a "privileged scaffold" in the design and synthesis of a vast array of functional molecules. The pyrazole nucleus is a key feature in numerous compounds with significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. google.com This has led to its widespread use in medicinal chemistry for drug discovery and development. google.comnih.gov Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical industry, forming the core of many pesticides and herbicides, and are also utilized in materials science for creating compounds with specific optical or electronic characteristics. google.comwikipedia.org The ability of the pyrazole ring to act as both a hydrogen bond donor and acceptor, depending on substitution, further enhances its versatility in molecular design. nih.gov

Historical Context of Halogenated Pyrazole Derivatives in Chemical Synthesis

The journey of pyrazole chemistry began in the late 19th century with its first synthesis. google.com Since then, the field has evolved significantly, with a particular focus on the introduction of halogen atoms onto the pyrazole core. Halogenated pyrazoles, such as those containing bromine, have become exceptionally valuable intermediates in chemical synthesis. The presence of a halogen atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse substituents and the construction of more complex molecular architectures. This has made halogenated pyrazoles indispensable tools for chemists seeking to create novel compounds with tailored properties.

Current Research Landscape of Methyl 5-bromo-1H-pyrazole-3-carboxylate

Within the family of halogenated pyrazoles, this compound has emerged as a compound of significant interest in the contemporary research landscape. It serves as a versatile building block, primarily utilized in the synthesis of more elaborate molecules for medicinal and agrochemical applications. Its strategic placement of a bromo substituent and a methyl ester group on the pyrazole core allows for a wide range of chemical transformations. Current research often focuses on leveraging the reactivity of this compound to construct novel kinase inhibitors, explore new agrochemical candidates, and develop innovative synthetic methodologies. google.combldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrN2O2 B578490 Methyl 5-bromo-1H-pyrazole-3-carboxylate CAS No. 1328893-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-bromo-1H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDJSZKPUPTTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855692
Record name Methyl 5-bromo-1H-pyrazole-3-carboxylate
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Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1328893-17-9
Record name 1H-Pyrazole-3-carboxylic acid, 5-bromo-, methyl ester
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Record name Methyl 5-bromo-1H-pyrazole-3-carboxylate
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Record name Methyl 5-bromo-1H-pyrazole-3-carboxylate
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Synthesis and Characterization of Methyl 5 Bromo 1h Pyrazole 3 Carboxylate

Common Synthetic Routes

The synthesis of Methyl 5-bromo-1H-pyrazole-3-carboxylate is not commonly detailed as a direct, one-step process in readily available literature. However, a highly plausible and frequently employed strategy involves a two-step sequence starting from the corresponding carboxylic acid.

A common route begins with the synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid. This can be achieved through a multi-step process starting from 3-amino-5-methylpyrazole, which undergoes bromination followed by oxidation to yield the carboxylic acid. libretexts.org

Once 5-bromo-1H-pyrazole-3-carboxylic acid is obtained, the target compound, this compound, can be prepared through standard esterification procedures. A typical method would involve reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. This reaction, known as Fischer esterification, is a fundamental and widely used transformation in organic chemistry.

An analogous synthesis has been described for the corresponding ethyl ester, where 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is treated with tribromooxyphosphorus to yield ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate. google.com This suggests that direct bromination and esterification of a suitable pyrazole (B372694) precursor is a viable synthetic strategy.

Purification and Spectroscopic Analysis

Following its synthesis, this compound is typically purified using standard laboratory techniques such as column chromatography on silica (B1680970) gel to afford a white to yellow solid. sigmaaldrich.com

The structural confirmation of the compound relies on various spectroscopic methods. While a publicly available, experimentally verified spectrum for this specific compound is not readily found, data for closely related analogs and computational predictions provide a strong basis for its characterization.

Predicted and Analogous Spectroscopic Data:

Spectroscopic TechniquePredicted/Analogous Data
¹H NMR (Proton NMR)Signals expected for the pyrazole ring proton, the N-H proton, and the methyl ester protons. The chemical shift of the pyrazole C4-H is anticipated to be a singlet around δ 6.25 ppm, with the methyl ester protons appearing as a singlet around δ 3.9 ppm. mdpi.com
¹³C NMR (Carbon NMR)Resonances are expected for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the methyl carbon of the ester. The C4 carbon of the pyrazole ring is predicted to appear around δ 95.8 ppm. mdpi.com
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of a bromine atom.

Chemical Reactivity and Functionalization of Methyl 5 Bromo 1h Pyrazole 3 Carboxylate

Cross-Coupling Reactions at the Bromine Moiety

The bromine atom on the pyrazole (B372694) ring is a key handle for introducing molecular diversity through various cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and it has been successfully applied to bromo-pyrazoles. While specific studies on Methyl 5-bromo-1H-pyrazole-3-carboxylate are not extensively documented in the reviewed literature, the reactivity of similar bromo-pyrazole systems provides a strong indication of its potential in these transformations. For instance, the Suzuki-Miyaura coupling of 3-bromo and 4-bromopyrazoles with various aryl and heteroaryl boronic acids has been achieved in good to very good yields. nih.gov

These reactions typically employ a palladium catalyst, such as those derived from XPhos or other bulky, electron-rich phosphine (B1218219) ligands, in the presence of a base like potassium phosphate. nih.gov The reaction conditions are generally mild, often conducted in a mixture of dioxane and water at temperatures ranging from 60 to 100 °C. nih.gov A study on the Suzuki-Miyaura cross-coupling of 3-halogeno pyrazolo[1,5-a]pyrimidin-5-ones highlighted the use of XPhosPdG3 as an effective catalyst. nih.gov The successful coupling of various aryl and heteroaryl boronic acids to the pyrazole core demonstrates the broad applicability of this methodology. nih.gov

A general protocol for the Suzuki-Miyaura coupling of a bromo-pyrazole derivative is presented in the table below, based on reactions of analogous compounds.

Parameter Condition Reference
Catalyst PdCl2(dppf) or XPhos Pd G2/XPhos nih.gov
Base K3PO4 or K2CO3 nih.govnih.gov
Solvent Dioxane/H2O or THF nih.govnih.gov
Temperature 80-110 °C nih.govnih.gov
Reactants Bromo-pyrazole, Arylboronic acid nih.govnih.gov

This table represents typical conditions for Suzuki-Miyaura reactions on bromo-pyrazole systems and serves as a likely starting point for the functionalization of this compound.

Transition-Metal-Free C-C Cross-Coupling Methods

In recent years, there has been a growing interest in developing transition-metal-free cross-coupling reactions to address the cost and toxicity concerns associated with heavy metals. cas.cn These methods often rely on alternative activation strategies, such as base-promoted homolytic aromatic substitution (HAS). cas.cnacs.org In this type of reaction, a strong base is used to generate a radical intermediate from the aryl halide, which then reacts with a coupling partner. acs.org

Another approach involves the reaction of haloacetylenes with pyrazoles in the presence of a solid support like alumina, which proceeds without a transition metal catalyst. mdpi.com This suggests the potential for activating the C-Br bond of the target molecule for coupling with suitable nucleophiles under specific conditions.

Optimization of Reaction Conditions for Pyrazole Halides

The optimization of reaction conditions is crucial for achieving high yields and minimizing side reactions in the cross-coupling of pyrazole halides. Key parameters that are often screened include the choice of catalyst, ligand, base, solvent, and temperature. nih.gov

For Suzuki-Miyaura reactions, the use of bulky, electron-rich phosphine ligands, such as XPhos and SPhos, has been shown to be beneficial for the coupling of electron-rich and sterically hindered pyrazoles. nih.gov The choice of base is also critical, with inorganic bases like K3PO4 and K2CO3 being commonly employed. nih.govnih.gov The solvent system, often a mixture of an organic solvent like dioxane or THF with water, plays a significant role in solubilizing the reactants and facilitating the reaction. nih.govnih.gov

In a study on the Suzuki-Miyaura coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones, a careful screening of catalysts, ligands, bases, and solvents was performed to maximize the yield of the desired product and suppress the formation of the debrominated byproduct. nih.gov The use of a catalyst system comprising XPhosPdG2 and additional XPhos ligand in dioxane with K2CO3 as the base at 110 °C under microwave irradiation proved to be optimal. nih.gov

Transformations of the Ester Functional Group

The methyl ester group at the C3 position of this compound provides another avenue for chemical modification, allowing for its conversion into other important functional groups like carboxylic acids and alcohols.

Hydrolysis to Carboxylic Acids

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. A patent for the synthesis of 5-bromo-1-methyl-1H-pyrazole-3-amine describes the hydrolysis of the ethyl ester of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid using a sodium hydroxide (B78521) solution in ethanol. google.com This procedure can be adapted for the hydrolysis of the methyl ester. The resulting 5-bromo-1H-pyrazole-3-carboxylic acid is a valuable intermediate for the synthesis of various bioactive molecules. For instance, the synthesis of 5-bromo-1H-pyrazole-3-carboxylic acid has been reported via the oxidation of 3-methyl-5-bromopyrazole using potassium permanganate. guidechem.com

Reactant Reagent Solvent Condition Product Reference
Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate10% Sodium HydroxideEthanolRoom Temperature5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid google.com
3-methyl-5-bromopyrazolePotassium Permanganate0.1 M Hydrochloric Acid70 °C5-bromo-1H-pyrazole-3-carboxylic acid guidechem.com

This table provides examples of the synthesis of bromo-pyrazole carboxylic acids, which are analogous to the hydrolysis product of this compound.

Reduction to Alcohols and Subsequent Oxidations

The reduction of the ester group to a primary alcohol offers another route for functionalization. Strong reducing agents like lithium aluminum hydride (LAH) are typically used for this transformation. byjus.comyoutube.commasterorganicchemistry.com The reaction is generally carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) or diethyl ether. byjus.com The resulting (5-bromo-1H-pyrazol-3-yl)methanol is a useful synthon. uni.lu

The primary alcohol can then be oxidized to the corresponding aldehyde, 5-bromo-1H-pyrazole-3-carbaldehyde. A mild oxidizing agent such as manganese dioxide (MnO2) is often employed for the oxidation of allylic and benzylic-type alcohols, and would likely be effective for the oxidation of (5-bromo-1H-pyrazol-3-yl)methanol without affecting the pyrazole ring or the bromine atom.

Reactant Reagent Solvent Product Reference
EsterLithium Aluminum HydrideDiethyl ether/THFPrimary Alcohol byjus.comyoutube.commasterorganicchemistry.com
Primary AlcoholManganese DioxideDichloromethane/ChloroformAldehydeGeneral knowledge

This table outlines the general conditions for the reduction of esters and oxidation of alcohols, which are applicable to the transformation of this compound.

Nucleophilic Substitution Reactions on the Pyrazole Ring

The bromine atom on the pyrazole ring of this compound is susceptible to substitution, most notably through palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, effectively replacing the bromo group with various organic moieties.

Palladium-Catalyzed C-C Coupling (Suzuki-Miyaura Reaction)

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. organic-chemistry.org this compound can serve as the halide partner in these reactions, allowing for the introduction of aryl, heteroaryl, or alkenyl groups at the C5 position. The general mechanism involves the oxidative addition of the bromo-pyrazole to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

Research has demonstrated the successful application of Suzuki coupling to various bromo-pyrazole systems. For instance, studies on 4-bromopyrazoles have shown excellent yields when coupled with phenylboronic acid under typical Suzuki-Miyaura conditions. researchgate.net The choice of catalyst, ligand, and base is crucial for achieving high efficiency and can be tailored for different substrates, including electron-rich, electron-deficient, or sterically hindered boronic acids. researchgate.netnih.gov This reaction is a cornerstone for synthesizing complex molecules where a pyrazole core is linked to other aromatic systems. researchgate.netnih.gov

Interactive Table: Examples of Suzuki-Miyaura Coupling on Bromo-Pyrazoles

ElectrophileNucleophile (Boronic Acid)Catalyst/LigandBaseSolventProduct YieldReference
Ethyl 4-bromo-1H-pyrazole-5-carboxylatePhenylboronic acidPdCl₂(dppf)Na₂CO₃Dioxane/Water93% researchgate.net
Ethyl 4-bromo-1H-pyrazole-5-carboxylateThiophen-3-ylboronic acidPdCl₂(dppf)Na₂CO₃Dioxane/Water48% researchgate.net
5-Bromo-1H-indazole-3-carboxylic acid methyl esterN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DimethoxyethaneHigh Yield nih.gov
Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-1H-pyrazole-3-carboxylate(7-chlorobenzo[b]thiophen-2-yl)boronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/WaterNot specified nih.gov

Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds, involving the palladium-catalyzed reaction of an aryl halide with an amine. wikipedia.org This reaction is highly effective for the functionalization of this compound, enabling the introduction of primary and secondary amines at the C5 position. The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org

The development of specialized phosphine ligands has significantly expanded the scope of this reaction, allowing it to proceed under milder conditions and with a broader range of amines, including alkylamines and heteroarylamines. nih.govnih.gov Studies on the amination of 3-bromo- (B131339) and 4-bromo-1H-pyrazoles have shown that a variety of aliphatic and aromatic amines can be successfully coupled using palladium catalysts with appropriate ligands. nih.gov This reaction is particularly valuable for synthesizing compounds with potential pharmaceutical applications, as the amino-pyrazole moiety is a key feature in many bioactive molecules. nih.gov

Derivatization Strategies for Enhanced Bioactivity

The functionalization of this compound is a common strategy in medicinal chemistry to generate novel compounds with enhanced or specific biological activities. The pyrazole scaffold itself is present in numerous therapeutic agents, and modifying its substituents allows for the fine-tuning of pharmacological properties. niscpr.res.in

Synthesis of Enzyme Inhibitors

One key strategy involves using the bromo-pyrazole as a starting point for synthesizing enzyme inhibitors. For example, derivatives of this scaffold have been investigated as potential anticancer agents. The synthesis of 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid (NL3), an inhibitor of bacterial cystathionine (B15957) γ-lyase (bCSE), showcases this approach. The synthesis involved a Suzuki coupling reaction between a bromo-indole pyrazole derivative and (7-chlorobenzo[b]thiophen-2-yl)boronic acid, demonstrating how C-C bond formation can be used to assemble complex, bioactive molecules. nih.gov Suppressing bCSE activity is a target for enhancing the sensitivity of bacteria to antibiotics. nih.gov

Amide and Sulfonamide Derivatives

Interactive Table: Bioactive Derivatives from Bromo-Pyrazoles

Starting Material TypeReaction StrategyResulting Compound ClassTarget/BioactivityReference
Bromo-indole pyrazole esterSuzuki CouplingIndole-pyrazole conjugateBacterial cystathionine γ-lyase (bCSE) inhibitor nih.gov
5-Bromothiophene carboxylic acid & pyrazole amineAmide formation, Suzuki CouplingArylated pyrazole-thiophene amidesUrease inhibition, antioxidant nih.gov
3-Methyl-1H-pyrazol-5(4H)-oneReaction with isocyanatesPyrazolone (B3327878) carboxamidesUrease inhibition researchgate.net
5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acidN/A (investigated as is)Phenylpyrazole carboxylic acidAnticancer (inhibits proliferation of cancer cell lines)

These examples highlight how the strategic functionalization of the C5-bromo and C3-carboxylate positions of the pyrazole ring system serves as a powerful platform for the discovery of new therapeutic agents. chemscene.com

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed molecular map can be constructed.

The ¹H NMR spectrum of Methyl 5-bromo-1H-pyrazole-3-carboxylate is expected to show three distinct signals corresponding to the different types of protons in the molecule. The pyrazole (B372694) ring contains a single proton at the C4 position, which would appear as a sharp singlet in the aromatic region. The methyl group of the ester function would also produce a sharp singlet, but further upfield. The N-H proton of the pyrazole ring is expected to be a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-H (pyrazole)13.0 - 14.0Broad Singlet1H
C4-H (pyrazole)~7.10Singlet1H
-OCH₃ (methyl ester)~3.90Singlet3H

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, five distinct signals are anticipated. The chemical shifts are influenced by the electronic environment, including the electronegativity of adjacent atoms (Br, N, O) and resonance effects within the pyrazole ring. The C5 carbon, directly attached to the bromine atom, is expected to be significantly shifted, while the carbonyl carbon of the ester will appear far downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (ester)~160.0
C3 (pyrazole)~142.0
C5 (pyrazole)~115.0
C4 (pyrazole)~112.0
-OCH₃ (methyl ester)~52.5

N-unsubstituted pyrazoles can exist as a mixture of two annular tautomers in solution. For this compound, this equilibrium would be between the 5-bromo- (the named compound) and the 3-bromo- (B131339) isomers. ¹⁵N NMR spectroscopy is the definitive technique for analyzing this phenomenon. acs.orgpsu.edu In a slow-exchange regime (often achieved at low temperatures), separate signals for the pyridinic (-N=) and pyrrolic (-NH-) nitrogens of each tautomer would be visible. The chemical shifts of these nitrogen atoms are highly sensitive to their bonding environment, allowing for unambiguous assignment. psu.edu The relative integration of these signals would provide the equilibrium constant between the tautomers. It is generally expected that the named 5-bromo tautomer is the major form due to the electronic influence of the substituents.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum is expected to show characteristic absorption bands for the N-H bond, the ester carbonyl group (C=O), the pyrazole ring C=N and C=C bonds, and the C-Br bond.

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H (pyrazole)Stretch3100 - 3300Medium, Broad
C-H (aromatic)Stretch~3050Weak
C-H (methyl)Stretch2950 - 3000Weak
C=O (ester)Stretch1720 - 1740Strong, Sharp
C=N, C=C (ring)Stretch1450 - 1600Medium
C-O (ester)Stretch1200 - 1300Strong
C-BrStretch500 - 650Medium-Strong

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. The key diagnostic feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of almost equal intensity for the molecular ion (M⁺ and M+2). miamioh.edu The calculated molecular weight is approximately 205.01 g/mol . Common fragmentation patterns for methyl esters include the loss of a methoxy (B1213986) radical (·OCH₃, M-31) or the loss of the entire carbomethoxy group (·COOCH₃, M-59). libretexts.orgyoutube.com

Table 4: Predicted Mass Spectrometry Data

IonFormulaDescriptionPredicted m/z
[M]⁺[C₅H₅⁷⁹BrN₂O₂]⁺Molecular Ion (⁷⁹Br)204
[M+2]⁺[C₅H₅⁸¹BrN₂O₂]⁺Molecular Ion (⁸¹Br)206
[M-31]⁺[C₄H₂BrN₂O]⁺Loss of ·OCH₃173/175
[M-59]⁺[C₄H₃BrN₂]⁺Loss of ·COOCH₃145/147

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A search of crystallographic databases indicates that the specific crystal structure for this compound has not been publicly reported.

However, based on extensive studies of other N-unsubstituted pyrazoles, a key feature of its solid-state structure would be extensive intermolecular hydrogen bonding. researchgate.net The N-H group acts as a hydrogen bond donor, while the pyridinic nitrogen atom of a neighboring molecule acts as an acceptor. This typically leads to the formation of well-defined supramolecular assemblies such as dimers, trimers, or infinite catemeric (chain-like) motifs. researchgate.netnih.gov The specific motif adopted would depend on the steric and electronic influences of the bromo and methyl carboxylate substituents.

Conformational Analysis from X-ray Data

X-ray diffraction analysis of pyrazole derivatives provides precise data on bond lengths, bond angles, and torsion angles, which define the molecule's conformation. For substituted pyrazole carboxylates, a key conformational feature is the planarity between the pyrazole ring and the carboxylate group. In many crystal structures of related compounds, such as methyl 5-amino-1H-pyrazole-3-carboxylate, the ester group is found to be nearly coplanar with the pyrazole ring. nih.gov This planarity is often influenced by the substitution pattern on the pyrazole ring. For instance, in methyl 3-nitro-1H-pyrazole-5-carboxylate, the ester group is also coplanar with the ring. nih.gov

While specific crystallographic data for this compound is not widely published, analysis of analogous structures reveals important conformational trends. For example, the conformation of the carbonyl linkage relative to the pyrazole ring (cis or trans) is a significant factor. researchgate.net Theoretical calculations on related pyrazole esters and amides show that these conformational and tautomeric preferences are influenced by a delicate balance of intramolecular hydrogen bonds, environmental factors, and substituent effects. mdpi.comnih.gov The planarity of the molecule is a recurring theme, as deviations from it can impact crystal packing and intermolecular interactions. nih.gov

Table 1: Representative Torsion Angles in Substituted Pyrazole Carboxylates

CompoundTorsion Angle (ψ)DescriptionReference
Ethyl 5-methyl-1H-pyrazole-3-carboxylate-5.84°Ester group is nearly coplanar with the pyrazole ring. nih.gov
Methyl 3-nitro-1H-pyrazole-5-carboxylateEster group is coplanar with the pyrazole ring. nih.gov

This table presents data from closely related compounds to illustrate typical conformational parameters.

Intermolecular Interactions in Crystal Structures

The crystal packing of pyrazole derivatives is governed by a network of intermolecular interactions, with hydrogen bonding being particularly significant. acs.orgencyclopedia.pub The pyrazole ring itself contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom), facilitating the formation of various supramolecular assemblies like dimers, chains, and more complex networks. nih.govencyclopedia.pub

Furthermore, the carbonyl oxygen of the ester group in methyl pyrazole carboxylates frequently acts as a hydrogen bond acceptor. nih.gov For instance, linear associations stabilized by N-H···O hydrogen bonds involving the pyrazole N-H and the carbonyl ester group have been observed in related structures. nih.gov The interplay between N-H···N hydrogen bonds, N-H···O hydrogen bonds, and potential Br···X halogen bonds creates a complex and diverse landscape of intermolecular interactions that define the crystal structure of this compound. nih.govbohrium.com

Table 2: Common Intermolecular Interactions in Pyrazole Derivatives

Interaction TypeDonorAcceptorSignificanceReferences
Hydrogen BondPyrazole N-HPyrazole NForms dimers and linear chains. nih.govencyclopedia.pub
Hydrogen BondPyrazole N-HCarbonyl OStabilizes crystal packing. nih.govresearchgate.net
Halogen BondC-BrO, Br, NDirects supramolecular assembly in bromo-derivatives. bohrium.comrsc.org
π–π StackingPyrazole RingPyrazole RingContributes to crystal stability through face-to-face arrangements. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (like a π or n orbital) to a higher energy anti-bonding orbital (π). For pyrazole derivatives, the UV-Vis spectra are characterized by absorption bands corresponding to π → π transitions within the aromatic pyrazole ring and n → π* transitions involving the lone pair electrons on the nitrogen atoms and the carbonyl oxygen. mdpi.comresearchgate.net

Tautomeric Equilibrium Studies of 1H-Pyrazole-3-carboxylates

Annular tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, where the proton on the ring nitrogen can migrate between the two nitrogen atoms. mdpi.comnih.gov For a compound like this compound, two principal tautomers can exist: this compound and Methyl 3-bromo-1H-pyrazole-5-carboxylate.

The position of this equilibrium is highly dependent on several factors, including:

The nature of substituents: Electron-donating or electron-withdrawing groups on the pyrazole ring can stabilize or destabilize one tautomer over the other. mdpi.comnih.gov For instance, studies on 3,5-disubstituted pyrazoles have shown that electron-withdrawing groups tend to favor the tautomer where the substituent is at the 3-position. nih.gov

The solvent: The polarity and hydrogen-bonding capability of the solvent can influence the tautomeric ratio. researchgate.netmdpi.com

Physical state: The predominant tautomer in the solid state, as determined by X-ray crystallography, may differ from the equilibrium mixture observed in solution. researchgate.netmdpi.com In the solid state, intermolecular interactions in the crystal lattice often lock the molecule into a single, more stable tautomeric form. nih.gov

X-ray, NMR, and computational methods are commonly employed to investigate this tautomerism. researchgate.netmdpi.com For example, in a study of various disubstituted 1H-pyrazoles with ester or amide groups, the tautomer with the ester/amide group at position 3 was favored for compounds with methyl or amino groups, while the tautomer with the group at position 5 was preferred for those with a nitro group. mdpi.com This highlights the critical role of the electronic character of the other substituent in determining the tautomeric preference. mdpi.com

Pharmacological Applications and Mechanistic Investigations of Methyl 5 Bromo 1h Pyrazole 3 Carboxylate Derivatives

DHODH Inhibitor Development and Structure-Activity Relationships

Derivatives of pyrazole (B372694) have been identified as potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govnih.gov This pathway is crucial for the proliferation of rapidly dividing cells, making DHODH an attractive target for anticancer and immunosuppressive agents. nih.govnih.gov

Research into 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives has provided significant insights into the structure-activity relationships (SAR) for DHODH inhibition. nih.gov One study highlighted the importance of substitutions on the pyrazole ring and the attached azine ring for inhibitory activity. For instance, the introduction of a cyclopropyl (B3062369) group at the 5-position of the pyrimidine ring in one derivative led to a marked improvement in the inhibition of measles virus replication, an effect attributed to DHODH inhibition. nih.gov Conversely, substitutions with cyano, ester, or methyl ketone groups at the same position resulted in a loss of activity. nih.gov

The nature of the alkoxy group at the 3-position of the pyrazole ring also plays a crucial role. An isopropoxy group was found to be favorable for potent antiviral and DHODH inhibitory effects. nih.gov Furthermore, the presence of a 2,6-difluorophenoxy moiety was shown to be a key component for high activity in a series of 2-pyridyl derivatives. nih.gov These findings underscore the intricate relationship between the chemical structure of pyrazole derivatives and their ability to inhibit DHODH, offering a roadmap for the design of novel therapeutic agents.

Anticancer Potential of Pyrazole Carboxylates

Pyrazole derivatives have been extensively investigated for their anticancer properties, demonstrating activity against a variety of cancer cell lines and targeting multiple key oncogenic pathways. nih.govmdpi.com

Evaluation Against Various Cancer Cell Lines

The cytotoxic effects of pyrazole derivatives have been evaluated across a panel of human cancer cell lines, revealing a broad spectrum of activity. For example, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have shown significant antiproliferative effects against breast cancer (MCF-7), melanoma (B16-F10), and colon cancer (HCT-116) cell lines. mdpi.com Similarly, other pyrazole derivatives have demonstrated high potency against leukemia (K562) and lung cancer (A549) cells. mdpi.com The inhibitory concentrations (IC50) for some of these compounds are in the nanomolar to low micromolar range, indicating significant cytotoxic potential. mdpi.com For instance, one of the most active pyrazole derivatives exhibited GI50 values of 0.021 µM and 0.69 µM against K562 and A549 cells, respectively. mdpi.com

Modulating Key Oncogenic Targets (EGFR, CDK, BTK, Tubulin, DNA)

The anticancer activity of pyrazole derivatives stems from their ability to interact with and inhibit various molecular targets crucial for cancer cell survival and proliferation. nih.gov

EGFR and CDK: Pyranopyrazole and pyrazolone (B3327878) derivatives have been identified as dual inhibitors of Epidermal Growth factor Receptor (EGFR) and Cyclin-Dependent Kinase 9 (CDK-9). nih.gov Overexpression of EGFR and CDK-9 is correlated with poorer survival in breast cancer patients. nih.gov Certain pyrazole derivatives have shown effective inhibition of both targets with IC50 values in the sub-micromolar range. nih.gov

BTK: Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. nih.govnih.gov Pyrazolopyrimidine derivatives have been developed as potent BTK inhibitors, with some compounds exhibiting inhibitory activity comparable to the FDA-approved drug ibrutinib. mdpi.comnih.gov

Tubulin: Tubulin is a critical protein involved in microtubule formation and cell division, making it a well-established target for anticancer drugs. nih.gov Pyrazole derivatives have been designed as tubulin polymerization inhibitors, with some compounds showing potent activity. nih.govmdpi.com For example, a novel pyrazole derivative was identified as a tubulin polymerization inhibitor with an IC50 of 7.30 µM. mdpi.com

DNA: Pyrazole derivatives can also exert their anticancer effects by interacting with DNA. Some 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to induce DNA damage, leading to genotoxic stress and apoptosis in cancer cells. mdpi.com

Multi-Mechanism Anticancer Action

A key strength of pyrazole derivatives as anticancer agents is their ability to act through multiple mechanisms. nih.gov By simultaneously targeting several key oncogenic pathways, these compounds can potentially overcome the drug resistance that often develops with single-target therapies. nih.govmdpi.com The inhibition of growth factor signaling (EGFR), cell cycle progression (CDK), B-cell signaling (BTK), cell division (tubulin), and the induction of DNA damage collectively contribute to the potent and broad-spectrum anticancer activity of this class of compounds. nih.govmdpi.comnih.gov

Antimycobacterial Activity: CYP121A1 Inhibition

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents. Cytochrome P450 enzymes in Mtb, such as CYP121A1, are essential for the bacterium's viability and represent promising drug targets. nih.govnih.gov

Research has focused on pyrazole derivatives as potential inhibitors of CYP121A1. nih.govnih.gov A series of imidazole (B134444) and triazole diarylpyrazole derivatives were synthesized and evaluated for their binding affinity to Mtb CYP121A1 and their antimycobacterial activity. nih.govnih.gov The results indicated that imidazole derivatives were generally more active against Mtb. nih.gov

Structure-activity relationship studies revealed that the nature and position of substituents on the pyrazole core and its associated rings significantly influence activity. For instance, longer and branched-chain alkoxy substitutions on the imidazole derivatives led to optimal antimycobacterial activity. nih.gov In the triazole series, compounds with a chlorobenzene (B131634) ring were more potent than those with a fluorobenzene (B45895) ring. nih.gov The methoxy (B1213986) triazole derivative with a chloroaryl group displayed the tightest binding affinity to CYP121A1 with a dissociation constant (Kd) of 5.1 ± 1.5 μM. nih.gov These findings highlight the potential of pyrazole derivatives as a scaffold for the development of novel antimycobacterial drugs targeting CYP121A1. nih.govnih.gov

Antidiabetic Agents: DPP-4 Enzyme Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes. nih.govnih.gov Pyrazole derivatives have emerged as a promising class of DPP-4 inhibitors. nih.gov

The introduction of a pyrazole moiety into various chemical scaffolds has been shown to significantly enhance DPP-4 inhibitory potency. nih.gov Structure-activity relationship studies on pyrazole-incorporated thiosemicarbazones have provided valuable insights. It was discovered that the substitution pattern on the benzylidene moiety plays a critical role in determining the inhibitory activity. nih.gov

Notably, a derivative with a bromo substituent at the para position of the benzylidene ring exhibited the most potent DPP-4 inhibition, with an IC50 value of 1.266 ± 0.264 nM, which was more potent than the well-known DPP-4 inhibitor sitagliptin (B1680988) (IC50 = 4.380 ± 0.319 nM). nih.govnih.gov In contrast, replacing the bromo group with a fluoro or chloro substituent led to a significant decrease in activity. nih.gov Another derivative with a trifluoromethyl group at the para position also showed marked inhibitory effect on DPP-4 with an IC50 value of 4.775 ± 0.296 nM, similar to sitagliptin. nih.gov These findings underscore the importance of the pyrazole scaffold and specific substitutions in designing highly potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes.

Enzyme Inhibitory Activity: α-Glucosidase and α-Amylase

The inhibition of α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes mellitus. While the broader class of pyrazole-based heterocyclic compounds has emerged as a promising scaffold for developing α-glucosidase inhibitors, specific research on the α-glucosidase and α-amylase inhibitory activities of derivatives of Methyl 5-bromo-1H-pyrazole-3-carboxylate is not extensively available in the current scientific literature. researchgate.net

Studies on related pyrazole structures, such as thiazolidin-4-one linked pyrazoles, have demonstrated notable α-amylase inhibition. researchgate.net For instance, a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-ones showed good percentage inhibition of α-amylase, with some derivatives exhibiting up to 90.04% inhibition at a concentration of 100 μg/ml. researchgate.net These findings suggest the potential of the pyrazole core in designing enzyme inhibitors; however, direct evidence for derivatives of this compound is yet to be established.

B-Raf Kinase Inhibition and Interaction Mechanisms

B-Raf kinase, a key component of the MAPK signaling pathway, is a significant target in cancer therapy, particularly for malignancies with B-Raf mutations like melanoma. mdpi.comf1000research.com Pyrazole-based compounds have been identified as potent inhibitors of B-Raf kinase. nih.gov

Research into 5-phenyl-1H-pyrazol derivatives has yielded compounds with significant B-RafV600E inhibitory activity. For example, the compound 1-(4-bromo-2-hydroxybenzyl)-3-phenyl-1-(5-phenyl-1H-pyrazol-3-yl)urea demonstrated a potent IC50 value of 0.19 μM against B-RafV600E. researchgate.net Molecular docking simulations of this derivative indicated that it binds effectively to the active site of B-RafV600E. researchgate.net While these findings are promising and involve a bromo-substituted pyrazole, they are not direct derivatives of this compound. The synthesis and evaluation of non-oxime pyrazole-based B-Raf inhibitors have also been reported, leading to selective and potent inhibitors. nih.gov

Detailed mechanistic studies on how derivatives of this compound specifically interact with B-Raf kinase are not yet available.

Investigation of Other Biological Activities

The pyrazole nucleus is a cornerstone of many anti-inflammatory drugs. mdpi.com Investigations into various pyrazole derivatives have consistently shown significant anti-inflammatory and analgesic effects. nih.gov For instance, a series of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives were synthesized and showed potent analgesic and anti-inflammatory activities in in-vivo models. bldpharm.com

While the broader family of pyrazoles, including those with bromo substitutions, has demonstrated anti-inflammatory potential, specific studies focusing on the anti-inflammatory and analgesic properties of derivatives of this compound are not well-documented in the available literature.

The antioxidant and antimicrobial activities of pyrazole derivatives are widely reported. nih.govnih.gov Synthesized pyrazolone derivatives have exhibited good antimicrobial and antioxidant activity as evaluated by DPPH radical scavenging, reducing power, and DNA protection assays. nih.govnih.gov

Research on nitrofuran-containing tetrasubstituted pyrazole derivatives has shown good antibacterial and antifungal activity against various strains. nih.gov Specifically, some pyrazole derivatives have shown activity against E. coli, P. aeruginosa, S. aureus, and B. subtilis. nih.gov However, dedicated studies on the antioxidant and antimicrobial efficacy of derivatives specifically synthesized from this compound are limited.

The therapeutic potential of pyrazole derivatives extends to neuroprotective and antiviral applications. rsc.orgnih.gov Recent studies on pyrazolol derivatives have highlighted their antioxidant capabilities and neurocytoprotective effects in cell injury models, suggesting potential applications in conditions like cerebral ischemia. nih.gov One methyl-substituted pyrazolol compound, in particular, demonstrated significant neuroprotective effects in a mouse model. nih.gov

In the realm of antiviral research, pyrazole derivatives have been investigated for their activity against a range of viruses, including coronaviruses and herpes simplex virus. nih.govresearchgate.netrsc.org For example, hydroxyquinoline-pyrazole candidates have shown promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org Another study reported that certain 4,5-disubstituted pyrazole derivatives exhibited potent antiviral activity against a broad panel of viruses. nih.gov

Despite these promising avenues in the broader pyrazole family, specific research and detailed findings regarding the neuroprotective and antiviral activities of derivatives of this compound are not yet available in the public domain.

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical Calculations: DFT Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

DFT calculations can elucidate the electronic landscape of Methyl 5-bromo-1H-pyrazole-3-carboxylate. Key parameters that would be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. libretexts.orgwikipedia.orgyoutube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between these frontier orbitals is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A hypothetical DFT analysis would likely show the HOMO localized on the electron-rich pyrazole (B372694) ring and the bromine atom, while the LUMO would be expected to be distributed over the electron-withdrawing carboxylate group. The precise energies would depend on the level of theory and basis set used in the calculation.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterPredicted Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap4.5 to 6.5

Note: These are estimated values based on general principles and data for similar molecules. Actual values would require specific DFT calculations.

DFT methods can also predict various spectroscopic properties, such as infrared (IR), Raman, and UV-Visible spectra. nih.govresearchgate.net By calculating the vibrational frequencies, one can predict the positions of peaks in the IR and Raman spectra, which correspond to the different vibrational modes of the molecule. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Visible absorption spectrum.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.govmdpi.com An MD simulation of this compound in a solvent, such as water or an organic solvent, would allow for the exploration of its accessible conformational space.

By simulating the motion of the atoms over nanoseconds or longer, one can observe how the molecule flexes, bends, and rotates. This provides a more realistic picture of the molecule's behavior in a solution, including the range of torsional angles it can adopt and the influence of solvent molecules on its conformation. Such simulations are critical for understanding how the molecule might behave in a biological environment. nih.gov

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. nih.govmdpi.comnih.govresearchgate.net This method is widely used in drug discovery to screen for potential drug candidates.

In the absence of a known biological target for this compound, a hypothetical docking study could be performed against a range of protein targets for which other pyrazole derivatives have shown activity. For instance, pyrazoles are known to inhibit various kinases. nih.gov

A docking simulation would place the molecule into the active site of a target protein in various possible orientations and conformations. A scoring function would then be used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. The results would provide predictions of the most likely binding mode, including the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Table 2: Hypothetical Molecular Docking Results for this compound against a Kinase Target

ParameterPredicted Value
Binding Affinity (kcal/mol)-7.0 to -9.0
Key Interacting ResiduesAsp, Glu, Leu, Val
Types of InteractionsHydrogen bonds, hydrophobic interactions

Note: These are hypothetical results to illustrate the output of a molecular docking study.

Such predictions, while theoretical, can guide experimental studies by prioritizing which protein targets to investigate and suggesting chemical modifications to the ligand that could improve binding affinity. nih.gov

Analysis of Specific Intermolecular Contacts (e.g., Hydrogen Bonding, Water Wires)

The intermolecular interactions of pyrazole derivatives are critical to their solid-state structure and their binding affinity to biological targets. acs.org Crystallographic analyses of related pyrazole compounds reveal the formation of dense hydrogen bonding networks, which contribute significantly to the stability of their crystal lattices. acs.org

For this compound, the key structural features facilitating these interactions are:

Hydrogen Bond Donor: The protonated nitrogen atom (N-H) in the pyrazole ring is a primary hydrogen bond donor.

Hydrogen Bond Acceptors: The unprotonated ring nitrogen and the carbonyl oxygen of the methyl ester group are effective hydrogen bond acceptors.

These features allow the molecule to form robust intermolecular hydrogen bonds, such as N-H···N or N-H···O=C interactions, which are common in pyrazole crystal structures. acs.org

Furthermore, computational studies on pyrazoles have investigated the role of solvent molecules, particularly water, in mediating interactions. semanticscholar.org Water molecules can form "water wires" or bridges, connecting multiple pyrazole molecules or linking a pyrazole ligand to its protein target. These water-mediated hydrogen bonds are crucial for stabilizing tautomeric forms and influencing the binding pose of the ligand within a receptor's active site. semanticscholar.org Molecular dynamics (MD) simulations can provide insight into the stability of such interactions and the role of specific water molecules in the binding pocket. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. ej-chem.org The goal of QSAR is to develop a mathematical model that can predict the activity of novel compounds, thereby prioritizing synthesis and testing efforts. ijsdr.org For pyrazole derivatives, QSAR studies have been successfully employed to understand the structural requirements for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. ej-chem.orgijsdr.orgnih.govmdpi.com

A typical QSAR study on pyrazole derivatives involves the following steps:

Dataset Selection: A series of pyrazole analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. acs.org

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., LogP). nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation linking a selection of descriptors to the observed biological activity. acs.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. nih.gov

While a specific QSAR model for this compound is not publicly available, the table below illustrates the type of data used in such an analysis for a hypothetical series of pyrazole analogs.

Table 1: Illustrative QSAR Data for a Series of Pyrazole Analogs

Compound ID R-Group at C5 LogP TPSA (Ų) Predicted IC₅₀ (μM)
1 -Br 1.59 54.98 5.2
2 -Cl 1.35 54.98 7.8
3 -I 2.01 54.98 3.1
4 -CH₃ 1.22 54.98 10.5
5 -CF₃ 1.88 54.98 4.5

Note: Data is hypothetical and for illustrative purposes only. TPSA (Topological Polar Surface Area) and LogP values are based on calculations for related structures. chemscene.com

Pharmacophore Modeling and Rational Drug Design

Pharmacophore modeling is a powerful tool in rational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For pyrazole derivatives, pharmacophore models have been developed to guide the discovery of new agents for various targets, including cancer and HIV. nih.govtandfonline.com For instance, a study on pyrazoles with antiproliferative activity identified a three-point pharmacophore model consisting of two hydrophobic groups and one hydrogen bond acceptor as crucial for activity. nih.gov Another study on non-nucleoside reverse transcriptase inhibitors (NNRTIs) developed a five-point model (AADDR): two acceptors, one donor, and two aromatic rings. tandfonline.com

In the context of this compound, its structural features can be mapped to a potential pharmacophore:

Hydrogen Bond Donor: The N-H group.

Hydrogen Bond Acceptor: The second pyrazole nitrogen and the carbonyl oxygen.

Hydrophobic/Aromatic Region: The pyrazole ring itself and the bromo-substituent, which can engage in halogen bonding or hydrophobic interactions.

By understanding the key pharmacophoric features, medicinal chemists can rationally design new derivatives of this compound, modifying its structure to better match the pharmacophore model of a desired target, thus enhancing potency and selectivity.

Table 2: Common Pharmacophoric Features Identified in Pyrazole Derivatives

Pharmacophoric Feature Description Potential Role in Binding
Hydrogen Bond Acceptor (HBA) An atom with a lone pair of electrons (e.g., N, O). Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in the target protein.
Hydrogen Bond Donor (HBD) A hydrogen atom attached to an electronegative atom (e.g., N-H). Donates a hydrogen bond to acceptor groups (e.g., C=O) in the target protein.
Hydrophobic (HY) / Aromatic (AR) A nonpolar group or an aromatic ring system. Engages in van der Waals or π-π stacking interactions in hydrophobic pockets of the target.
Halogen Atom A bromine or chlorine atom. Can participate in halogen bonding, a specific type of non-covalent interaction.

Advanced Computational Methods in Drug Discovery

The field of computational drug discovery is continually evolving, with new methods offering greater accuracy and predictive power. eurasianjournals.com

Molecular dynamics (MD) simulations rely on force fields, which are sets of mathematical equations and parameters that describe the potential energy of a system of atoms. ethz.chuiuc.edu The accuracy of an MD simulation is fundamentally limited by the quality of the force field used. ethz.ch While general-purpose force fields like CHARMM and AMBER are well-parameterized for standard biomolecules, they often lack parameters for novel small molecules like this compound. nih.gov

Developing accurate parameters for such a compound is a critical step and typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed to determine the molecule's equilibrium geometry, vibrational frequencies, and partial atomic charges. acs.org

Parameter Fitting: The force field parameters (e.g., bond lengths, angles, dihedral terms, van der Waals parameters) are adjusted to reproduce the QM data and, when available, experimental data such as condensed-phase properties. acs.org

Challenges persist in developing force fields that can accurately capture complex electronic effects, leading to the development of more advanced polarizable force fields. nih.gov Furthermore, multi-scale modeling, which combines different levels of theory (e.g., QM for the active site and molecular mechanics for the rest of the protein), is an emerging approach to balance accuracy and computational cost. eurasianjournals.com

Machine learning (ML) is revolutionizing drug discovery by enabling the development of predictive models from large datasets. nih.govmdpi.com In the context of pyrazole research, ML can be applied at nearly every stage of the discovery pipeline. researchgate.net

Key applications include:

Predictive QSAR: ML algorithms like Random Forest or Support Vector Machines (SVM) can create more complex and accurate QSAR models than traditional linear methods. nih.gov

Virtual Screening: ML models trained on known active and inactive compounds can rapidly screen vast virtual libraries to identify novel pyrazole derivatives with a high probability of being active.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial. ML models can be built to forecast these properties for new pyrazoles, helping to identify compounds with favorable pharmacokinetic profiles early in the process.

Force Field Development: ML is being used to accelerate the generation of accurate force field parameters for new molecules. ethz.ch

The integration of ML with physics-based simulations holds immense promise for accelerating the discovery of new pyrazole-based therapeutics. eurasianjournals.com

Table 3: Applications of Machine Learning in the Drug Discovery Pipeline

Application Area Machine Learning Task Example Algorithm(s)
Target Identification & Validation Classification, Clustering Support Vector Machine (SVM), Neural Networks
Hit Discovery / Virtual Screening Classification, Regression Random Forest, Gradient Boosting
Lead Optimization QSAR, ADMET Prediction Multiple Linear Regression, Deep Neural Networks (DNN)
Preclinical Studies Biomarker Identification Principal Component Analysis (PCA), k-Nearest Neighbors (k-NN)

Source: Adapted from reviews on ML in drug discovery. nih.govmdpi.com

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The advancement of synthetic methodologies for pyrazole (B372694) derivatives is crucial for efficient and environmentally responsible drug discovery. researchgate.net Future research will likely focus on developing novel synthetic routes to Methyl 5-bromo-1H-pyrazole-3-carboxylate and its analogs that are not only high-yielding but also adhere to the principles of green chemistry. nih.govresearchgate.net

Key areas of exploration include:

Microwave-Assisted and Ultrasonic Synthesis: These techniques have shown promise in accelerating reaction times and improving yields for pyrazole synthesis. researchgate.netmdpi.com Further investigation into their application for the synthesis of halogenated pyrazole esters is warranted.

Solvent-Free and Aqueous Reactions: Reducing the reliance on hazardous organic solvents is a primary goal of green chemistry. eurekaselect.comtandfonline.comrsc.org Developing robust, solvent-free condensation reactions or utilizing water as a benign reaction medium are attractive avenues for future synthetic strategies. thieme-connect.com

Novel Catalytic Systems: The use of recyclable and non-toxic catalysts, such as biocatalysts or nano-catalysts, can significantly enhance the sustainability of synthetic processes. nih.goveurekaselect.com Research into catalysts that can facilitate the regioselective synthesis of substituted pyrazoles will be particularly valuable.

A patent has described a synthesis method for a related compound, 5-bromo-1-methyl-1H-pyrazole-3-amine, starting from diethyl butynedioate, which involves the formation of 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester as an intermediate. google.com This highlights existing routes that could be optimized for sustainability.

Design and Synthesis of Advanced this compound Derivatives

The core structure of this compound offers multiple points for chemical modification, enabling the creation of diverse libraries of derivatives with potentially enhanced biological activities. Structure-activity relationship (SAR) studies are fundamental to guiding the rational design of these new chemical entities. nih.govmdpi.com

Future design strategies will likely involve:

Modification of the Carboxylate Group: Conversion of the methyl ester to other esters, amides, or hydrazones can significantly impact the compound's physicochemical properties and its interaction with biological targets. mdpi.com

Substitution at the N1 Position: The unsubstituted N1 position provides an opportunity for introducing a wide array of substituents, which can influence potency, selectivity, and pharmacokinetic properties. nih.gov

Displacement of the Bromo Group: The bromine atom can serve as a handle for cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the C5 position, thereby expanding the chemical space of the derivatives.

The table below illustrates potential diversification points on the this compound scaffold.

Position Current Group Potential Modifications Potential Impact
C3Methyl CarboxylateAmides, Hydrazides, other estersAltered solubility, hydrogen bonding capacity, and target interaction
C5BromoAryl, Heteroaryl, Alkyl groups (via cross-coupling)Modified steric and electronic properties, potential for new target interactions
N1HydrogenAlkyl, Aryl, Acyl groupsChanges in metabolic stability, lipophilicity, and binding orientation

Deepening Mechanistic Understanding of Biological Activities

While pyrazole derivatives are known to exhibit a wide range of biological activities, a deeper understanding of their mechanisms of action at the molecular level is essential for their successful translation into clinical candidates. mdpi.comdntb.gov.ua For derivatives of this compound, future research should aim to elucidate their specific biological targets and signaling pathways.

Key research objectives include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the specific proteins or enzymes that interact with these compounds.

Elucidation of Signaling Pathways: Investigating how the binding of these derivatives to their targets modulates downstream cellular signaling pathways, for example, in cancer cell proliferation or inflammatory responses. researchgate.net

Understanding Resistance Mechanisms: For compounds with antimicrobial or anticancer potential, it is crucial to anticipate and study potential mechanisms of drug resistance.

Many pyrazole-containing drugs function as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and various kinases. nih.gov Future studies could explore if derivatives of this compound exhibit similar inhibitory activities.

Integration of Experimental and Computational Approaches

The synergy between experimental and computational chemistry has become a powerful engine for modern drug discovery. eurasianjournals.com For the development of advanced this compound derivatives, an integrated approach will be indispensable. nih.govresearcher.life

This integrated workflow would involve:

Virtual Screening and Molecular Docking: Using computational models of known biological targets to screen virtual libraries of pyrazole derivatives and predict their binding affinities and modes. nih.gov This can help prioritize compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the structural features of the pyrazole derivatives with their biological activities. These models can guide the design of more potent and selective compounds.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-target complexes to gain insights into the stability of the interactions and the conformational changes involved. eurasianjournals.com

This integrated strategy has the potential to accelerate the discovery of lead compounds and optimize their pharmacological profiles in a more cost-effective and efficient manner. eurasianjournals.comnih.gov

Therapeutic Development and Addressing Unmet Medical Needs

The ultimate goal of medicinal chemistry research is the development of new therapies that can address unmet medical needs. Pyrazole-containing drugs have already made a significant impact in various therapeutic areas, including inflammation, cancer, and infectious diseases. mdpi.comnih.govnih.gov Derivatives of this compound hold the potential to contribute to this legacy.

Potential therapeutic areas for exploration include:

Oncology: Many pyrazole derivatives exhibit anticancer properties by targeting various kinases and signaling pathways involved in tumor growth and progression. nih.govresearchgate.net

Inflammatory Diseases: The well-established anti-inflammatory properties of some pyrazoles, such as celecoxib, suggest that novel derivatives could be developed as potent and selective anti-inflammatory agents. mdpi.comnih.gov

Infectious Diseases: The pyrazole scaffold has been explored for the development of antibacterial, antifungal, and antiviral agents. nih.gov

Rare Diseases: The versatility of the pyrazole scaffold could be leveraged to design molecules that target specific proteins implicated in rare genetic disorders, an area with significant unmet medical need. efpia.eu

The development of pyrazole-based drugs for a wide range of clinical conditions, including various cancers and inflammatory disorders, underscores the therapeutic potential of this heterocyclic core. nih.gov

Challenges and Opportunities in Pyrazole-Based Drug Discovery

Despite the proven success of pyrazole-based drugs, challenges remain in their discovery and development. researchgate.net Addressing these challenges will open up new opportunities for therapeutic innovation.

Challenges:

Synthesis of Substituted Pyrazoles: The synthesis of specific, unsymmetrically substituted pyrazoles can sometimes be complex, leading to mixtures of isomers that are difficult to separate. nih.gov

Metabolic Toxicity: The in vivo metabolism of pyrazole-containing compounds can sometimes lead to toxic metabolites, which is a concern for medicinal chemists. nih.gov

Selectivity: Achieving high selectivity for the desired biological target over off-targets is a common challenge in drug discovery to minimize side effects.

Opportunities:

Scaffold Versatility: The pyrazole ring is a highly versatile scaffold that can be readily functionalized to modulate its physicochemical and pharmacological properties. mdpi.com

Bioisosteric Replacement: The pyrazole ring can serve as a bioisostere for other aromatic or heterocyclic rings, offering a strategy to improve the properties of existing drug molecules. nih.gov

Privileged Scaffold: The prevalence of the pyrazole motif in approved drugs and biologically active compounds marks it as a "privileged scaffold," suggesting a higher probability of finding new therapeutic agents based on this core structure. mdpi.comnih.gov

The continued exploration of pyrazole chemistry, coupled with advances in biological and computational sciences, presents a promising frontier for the discovery of the next generation of innovative medicines. researchgate.net

Q & A

Basic: What synthetic strategies are effective for preparing Methyl 5-bromo-1H-pyrazole-3-carboxylate?

Answer:
A common approach involves electrophilic bromination of methyl 1H-pyrazole-3-carboxylate precursors. For example, bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or acetic acid) under controlled temperatures (0–25°C). Post-reaction purification via column chromatography or recrystallization ensures product integrity. Similar methodologies are adapted for trifluoromethyl-substituted analogs, where halogenation steps are critical for regioselectivity . Characterization via 1H NMR (e.g., δ 7.8–8.2 ppm for pyrazole protons) and GC-MS confirms purity and structure .

Advanced: How can competing side reactions during bromination be minimized to improve yield?

Answer:
Competing side reactions (e.g., over-bromination or ester hydrolysis) are mitigated by:

  • Temperature control : Maintaining sub-ambient temperatures (0–5°C) slows down aggressive bromination.
  • Solvent selection : Non-nucleophilic solvents (e.g., CCl₄) reduce ester group reactivity.
  • Catalyst optimization : Lewis acids like FeCl₃ enhance regioselectivity for the 5-position .
  • In situ monitoring : Use TLC or HPLC to track reaction progress and terminate before side products dominate . Contradictory yield reports often arise from variations in these parameters, necessitating systematic optimization .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Identifies substitution patterns (e.g., coupling constants for pyrazole protons and bromine’s deshielding effect on adjacent carbons) .
  • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z ≈ 234 for [M+H]⁺) and fragmentation patterns.
  • Elemental analysis : Validates bromine content (±0.5% deviation).
  • HPLC/GC : Assesses purity (>95% by area normalization) .

Advanced: How can solvent polarity impact the compound’s reactivity in cross-coupling reactions?

Answer:
In Suzuki-Miyaura or Buchwald-Hartwig couplings, solvent polarity influences:

  • Reaction rate : Polar aprotic solvents (e.g., DMSO) stabilize transition states but may deactivate palladium catalysts.
  • Byproduct formation : Low-polarity solvents (e.g., toluene) reduce ester hydrolysis but slow dissolution.
  • Catalyst efficiency : Bidentate ligands (e.g., XPhos) in THF improve coupling yields with aryl boronic acids. Contradictory literature data often reflect solvent-catalyst mismatches, requiring empirical screening .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (irritation risks noted in pyrazole derivatives) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For skin contact, wash with water for 15+ minutes; seek medical attention if irritation persists .

Advanced: How do steric and electronic effects influence its reactivity in nucleophilic substitutions?

Answer:

  • Steric effects : The 3-carboxylate group hinders nucleophilic attack at the 1-position, favoring reactivity at the 5-bromo site.
  • Electronic effects : Bromine’s electron-withdrawing nature activates the pyrazole ring for SNAr reactions with amines or thiols.
  • Competing pathways : DFT calculations or kinetic studies can resolve contradictions in regioselectivity reports .

Basic: What storage conditions prevent degradation of this compound?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent ester hydrolysis .
  • Light sensitivity : Amber vials reduce photodegradation risks.
  • Moisture control : Desiccants (e.g., silica gel) maintain stability .

Advanced: How can computational methods predict its behavior in catalytic systems?

Answer:

  • Density Functional Theory (DFT) : Models charge distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack.
  • Molecular docking : Screens potential biological targets (e.g., kinase inhibition) by simulating binding affinities .
  • Reaction simulation : Software like Gaussian or ORCA optimizes reaction pathways, reducing trial-and-error in synthesis .

Basic: What purification methods are optimal for isolating this compound?

Answer:

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (20–50%) resolves brominated byproducts.
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals (mp 120–125°C) .
  • HPLC : Reverse-phase C18 columns separate polar impurities .

Advanced: What strategies address discrepancies in reported solubility data across studies?

Answer:

  • Standardized protocols : Use USP methods for solubility testing (e.g., shake-flask technique in buffered solutions).
  • Temperature gradients : Measure solubility at 25°C and 37°C to assess thermal dependence.
  • Co-solvent systems : Evaluate DMSO-water mixtures to mimic biological assay conditions .

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